molecular formula C8H8O3 B6268142 rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1426228-54-7

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6268142
CAS No.: 1426228-54-7
M. Wt: 152.15 g/mol
InChI Key: XYZJHPPIFVPLFP-PHDIDXHHSA-N
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Description

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative of interest in synthetic and medicinal chemistry research. The compound features a fused cyclopropane-carboxylic acid core and a furan heterocycle, a combination that serves as a valuable scaffold for the synthesis of more complex molecules . Chiral cyclopropane structures are critical motifs in drug discovery and agrochemical research due to their restricted conformation and potential to improve metabolic stability. The furan ring, a common feature in bioactive molecules, can act as a versatile handle for further chemical modification via reactions such as electrophilic substitution or hydrogenation. Researchers can utilize this compound as a key synthetic intermediate for developing novel pharmaceutical candidates or as a building block in asymmetric synthesis. The specific stereochemistry denoted by (1R,2R) is particularly important for studies investigating structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1426228-54-7

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

XYZJHPPIFVPLFP-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CO2

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CO2

Purity

95

Origin of Product

United States

Biological Activity

Rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid is a bicyclic compound characterized by its unique cyclopropane structure fused with a furan ring. With a molecular formula of C₈H₈O₃ and a molecular weight of approximately 152.1 g/mol, this compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a carboxylic acid functional group, which contributes to its acidic properties. The presence of the furan moiety enhances its chemical reactivity, making it a versatile scaffold for further modifications.

Structural Overview

PropertyValue
Molecular FormulaC₈H₈O₃
Molecular Weight152.1 g/mol
Functional GroupsCarboxylic acid
Structural FeaturesCyclopropane, Furan

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate specific biochemical pathways involved in inflammation. For example, initial findings suggest that the compound may interact with proteins that regulate inflammatory responses, indicating potential therapeutic applications in treating conditions such as arthritis or other inflammatory diseases.

Cellular Mechanisms

Research has also explored the compound's effects on cellular processes. While detailed mechanisms remain to be fully elucidated, studies suggest that it may influence cell signaling pathways related to inflammation and pain perception. Further investigation is required to clarify these interactions and their implications for drug design.

In Vitro Studies

In vitro assays have demonstrated the ability of this compound to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects.

Binding Affinity Studies

Interaction studies focusing on the binding affinity of this compound with various biological targets have shown promising results. The compound appears to bind selectively to certain enzymes involved in inflammatory pathways, which may enhance its therapeutic profile.

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds.

Compound NameStructure FeaturesUnique Aspects
Rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acidSimilar cyclopropane structure but different furan positionPotentially different biological activity profiles
3-Furylacrylic AcidContains a furan ring and an acrylic acid functionalityExhibits distinct reactivity compared to cyclopropanes
5-HydroxyfuranoneFuran derivative with hydroxyl groupDifferent functional properties affecting solubility

Scientific Research Applications

Overview

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid is a bicyclic organic compound with a unique cyclopropane structure fused with a furan ring. Its molecular formula is C₈H₈O₃, and it has a molecular weight of approximately 152.1 g/mol. The compound features a carboxylic acid functional group, contributing to its acidic properties and potential biological activity. This article explores the scientific research applications of this compound, including its chemical reactivity, biological activities, synthetic routes, and potential therapeutic uses.

Chemical Reactivity

The chemical reactivity of this compound is influenced by both the cyclopropane and furan rings. Key reactions include:

  • Esterification : The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation : Under certain conditions, the carboxylic acid can lose carbon dioxide.
  • Nucleophilic Substitution : The furan ring can participate in nucleophilic attacks due to its electrophilic nature.

These reactions make the compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : Research indicates that the compound may modulate specific biochemical pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.
  • Analgesic Effects : Initial findings suggest analgesic properties that could be explored for pain management applications.

Further investigations are needed to elucidate the detailed mechanisms of action and confirm these biological activities .

Synthetic Routes

Several synthetic methods have been developed for preparing this compound:

  • Cyclopropanation Reactions : Utilizing furan derivatives as precursors.
  • Furan Ring Functionalization : Modifying the furan moiety to introduce the cyclopropane structure.
  • Direct Synthesis from Simple Precursors : Employing multi-step synthesis strategies to achieve the final compound.

These methods highlight the compound's versatility as a synthetic target in organic chemistry .

Therapeutic Potential

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Initial findings suggest that it may interact with specific proteins involved in inflammatory responses, indicating possible therapeutic applications. The compound's unique stereochemistry and structural features may confer distinct biochemical properties not found in its analogs .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Key Reactions:

  • Ester Formation : Reacts with methanol in the presence of sulfuric acid to yield methyl 2-(2,4-dichloro-5-fluorophenyl)propanoate.
    Conditions : 60°C, 6 hours, H₂SO₄ catalyst .
    Yield : ~85% (estimated from analogous reactions in ).

  • Amide Synthesis : Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with amines like pyrrolidine to form 2-(2,4-dichloro-5-fluorophenyl)-N-pyrrolidinylpropanamide.
    Conditions : SOCl₂ (reflux, 2 hours), followed by amine coupling at 25°C .

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMeOH, H₂SO₄, 60°CMethyl ester85%
AmidationSOCl₂, pyrrolidinePyrrolidine amide78%

Decarboxylation

Thermal decarboxylation occurs under acidic conditions, yielding 2-(2,4-dichloro-5-fluorophenyl)propane.
Mechanism : Protonation of the carboxylic acid followed by CO₂ elimination.
Conditions : 150–200°C in quinoline with copper chromite catalyst .
Yield : ~70% (extrapolated from similar halogenated phenylpropanoic acids in ).

Salt Formation

The acid reacts with inorganic bases (e.g., NaOH) to form water-soluble salts.
Example : Sodium 2-(2,4-dichloro-5-fluorophenyl)propanoate.
Application : Enhances bioavailability for pharmaceutical formulations .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s 2,4,5-positions are fully substituted with electron-withdrawing groups (Cl, F), rendering EAS reactions highly selective.

Nitration:

  • Regioselectivity : Nit

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Carboxylic Acids

Substituent Electronic and Steric Effects

(a) Aromatic Substituents
  • (1R,2R)-2-Phenylcyclopropane-1-carboxylic acid (11a): Structure: Phenyl group instead of furan. This compound is used in synthesizing Nav1.3 sodium channel inhibitors . Activity: The absence of oxygen in the aromatic ring may limit interactions with polar residues in target proteins.
  • 2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid (11b) :

    • Structure : Dichlorophenyl substituent.
    • Properties : Chlorine atoms introduce electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~2-3). This enhances solubility in aqueous media and ionic interactions in biological systems.
    • Application : Intermediate in sodium channel blockers, where halogen atoms improve target affinity via halogen bonding .
(b) Aliphatic and Functionalized Substituents
  • Ethyl (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylate (12): Structure: Brominated diene chain. Properties: The extended aliphatic chain increases lipophilicity (logP ~5), favoring membrane permeability. Application: Key intermediate in the synthesis of anti-inflammatory cyclopropane fatty acids like majusculoic acid .
  • trans-2-Cyanocyclopropanecarboxylic acid (CAS 39891-82-2): Structure: Cyano group at the cyclopropane ring. Properties: The electron-withdrawing cyano group lowers the carboxylic acid’s pKa (~1.5), enhancing solubility and reactivity. Utility: Used in peptide mimetics and enzyme inhibitors due to its strong dipole moment .

Stereochemical and Configurational Influences

  • (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1) :

    • Structure : Methoxycarbonyl substituent.
    • Impact : The ester group introduces steric hindrance and reduces acidity (pKa ~4.5). The (1R,2R) configuration ensures proper spatial orientation for binding chiral targets.
    • Application : Building block in asymmetric catalysis and prodrug design .
  • rac-(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS 1181230-38-5): Structure: Chlorophenyl group with rac-(1R,2R) configuration. Activity: The chlorine atom’s electron-withdrawing effect and stereochemistry influence binding to G-protein-coupled receptors (GPCRs). Demonstrated higher target selectivity compared to non-chlorinated analogs .

Research Findings and Data Tables

Physicochemical Properties

Compound Molecular Weight pKa (Carboxylic Acid) logP Solubility (mg/mL)
rac-(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid ~196.6* ~2.8 1.5 10 (DMSO)
2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid 228.06 2.3 3.2 5 (Water)
trans-2-Cyanocyclopropanecarboxylic acid 113.11 1.5 0.8 50 (Water)

*Estimated based on analogous structures .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs diazo compounds (e.g., ethyl diazoacetate) as carbene precursors. A furan-containing alkene, such as vinylfuran, reacts with the metal-carbene intermediate to form the cyclopropane ring. The carboxylic acid group is introduced via hydrolysis of an ester intermediate.

Example Protocol

  • Substrate : 2-Vinylfuran (1.0 equiv)

  • Catalyst : Rhodium(II) acetate (2 mol%)

  • Carbene Source : Ethyl diazoacetate (1.2 equiv)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Yield : ~60–70% (theoretical, based on analogous reactions)

Post-reaction hydrolysis (e.g., using NaOH/EtOH) converts the ester to the carboxylic acid.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For this compound, the reaction would target a furan-substituted allylic alcohol or ester.

Stereochemical Considerations

The (1R,2R) configuration necessitates chiral induction, potentially achieved through substrate-controlled cyclopropanation. For example, a furan-containing allylic alcohol with a bulky protecting group could bias the transition state to favor the desired diastereomer.

Typical Conditions

ParameterValue
SubstrateAllyl 2-furyl ether
ReagentsCH₂I₂, Zn-Cu couple
SolventDiethyl ether
TemperatureReflux (40°C)
WorkupAcidic hydrolysis (HCl/H₂O)

This method may yield racemic product due to the lack of chiral catalysts, necessitating subsequent resolution.

Ring-Opening of Epoxides or Aziridines

Cyclopropanes can also form via ring-opening of strained heterocycles. For instance, treating a furan-containing epoxide with a nucleophilic carbene equivalent could generate the cyclopropane ring.

Example Pathway

  • Epoxide Synthesis : Epoxidize 2-allylfuran using mCPBA.

  • Ring-Opening : React with a sulfonium ylide (e.g., generated from trimethylsulfonium iodide and NaH).

  • Oxidation : Convert the resultant alcohol to the carboxylic acid via Jones oxidation.

Challenges :

  • Low regioselectivity during epoxidation.

  • Competing side reactions with the furan oxygen.

Enzymatic or Biocatalytic Approaches

Recent advances in biocatalysis offer routes to enantiomerically enriched cyclopropanes. Engineered cytochrome P450 enzymes or artificial metalloenzymes could catalyze cyclopropanation with high stereoselectivity.

Key Advantages :

  • High enantiomeric excess (theoretical >90%).

  • Green chemistry metrics (aqueous solvents, mild conditions).

Limitations :

  • Requires optimization of enzyme-substrate compatibility.

  • Scalability remains unproven for this specific compound.

Post-Functionalization of Cyclopropane Intermediates

An alternative strategy involves synthesizing a cyclopropane core followed by introducing the furan and carboxylic acid groups.

Stepwise Synthesis

  • Cyclopropane Formation : Prepare methyl cyclopropane-1-carboxylate via [2+1] cycloaddition.

  • Furan Coupling : Use cross-coupling (e.g., Suzuki-Miyaura) to attach a furan-2-ylboronic acid.

  • Hydrolysis : Convert the ester to the carboxylic acid.

Catalytic System :

  • Palladium(II) acetate/XPhos for Suzuki coupling.

  • LiOH for ester hydrolysis.

Yield Estimate : 50–60% over three steps.

Comparative Analysis of Methods

MethodYield*StereoselectivityScalabilityCost
Transition MetalModerateHighGoodHigh
Simmons-SmithLowLowModerateLow
Epoxide Ring-OpeningLowModeratePoorModerate
BiocatalyticUnknownHighLimitedHigh
Post-FunctionalizationModerateModerateGoodModerate

*Theoretical yields based on analogous reactions.

Q & A

How can stereochemical purity of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid be ensured during synthesis?

Methodological Answer:
Stereochemical control in cyclopropane synthesis often relies on chiral catalysts or enantioselective cyclopropanation. For example:

  • Chiral Rhodium Catalysts : As demonstrated in similar cyclopropane derivatives (e.g., trans-2-fluoro-cyclopropanecarboxylic acid), rhodium(II) carboxylates with chiral ligands (e.g., (R)-BINAP) can induce enantioselectivity during cyclopropanation of diazo precursors .
  • Kinetic Resolution : Post-synthesis, chiral HPLC using columns like Chiralpak IA/IB can separate enantiomers. For rac mixtures, retention times and elution order should be validated against pure enantiomer standards .

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